molecular formula C13H16O3 B2457004 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 951-99-5

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B2457004
CAS No.: 951-99-5
M. Wt: 220.268
InChI Key: NTIRRHBDKLOJTR-UHFFFAOYSA-N
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Description

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is a derivative of benzoannulene, characterized by the presence of two methoxy groups and a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques, such as chromatography and spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one include:

    2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one: A closely related compound with similar structural features.

    2,3-dimethoxy-6-(methoxycarbonylamino)-6,7,8,9-tetrahydro-5H-benzocyclohepten-4-ol: Another derivative with additional functional groups.

Uniqueness

The uniqueness of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific arrangement of methoxy groups and the tetrahydrobenzoannulene core, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIRRHBDKLOJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-99-5
Record name 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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